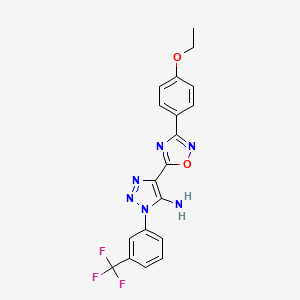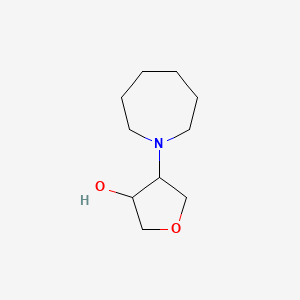![molecular formula C21H16FN3O B2504613 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine CAS No. 1639933-78-0](/img/no-structure.png)
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine” is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles . The molecule also contains a methoxy group attached to a fluorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazole and pyridine rings, followed by various functionalization steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the methoxy and fluorophenyl groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the methoxy and fluorophenyl groups . The nitrogen atoms in the heterocycles could potentially act as nucleophiles, while the methoxy group could be susceptible to reactions involving cleavage of the carbon-oxygen bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocycles could contribute to its polarity, while the fluorophenyl group could influence its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazoline and cyanopyridine derivatives of 4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine have been synthesized, characterized by spectral data, and evaluated for antimicrobial activities. These derivatives have attracted attention due to their diverse pharmacological activities, leading to increased interest in the synthesis of multicyclic pyridine-containing compounds (V. R. Dangar, K. N. Borkhataria, & V. Shah, 2014).
Antimicrobial Activity
- Compounds derived from the pyrazoline class have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds has been linked to higher antimicrobial efficacy (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
- An efficient synthesis method for pyrazolo[3,4-b]pyridine derivatives has been developed, and these compounds have demonstrated antibacterial activity against various bacteria, as well as antifungal activity. Some derivatives also exhibited significant antitumor activity against a liver cell line (M. El-Borai, H. F. Rizk, M. F. Abd‐Aal, & I. Y. El-Deeb, 2012).
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, as well as evaluations of its safety and potential uses .
Eigenschaften
CAS-Nummer |
1639933-78-0 |
|---|---|
Produktname |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine |
Molekularformel |
C21H16FN3O |
Molekulargewicht |
345.377 |
IUPAC-Name |
4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25) |
InChI-Schlüssel |
DNZHPYAAJMOOPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
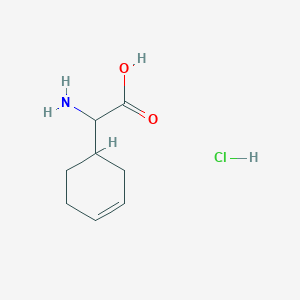
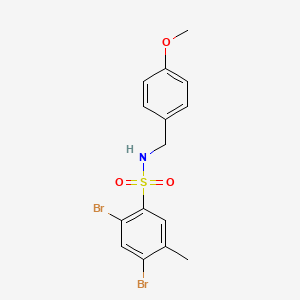
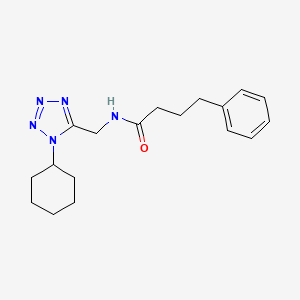

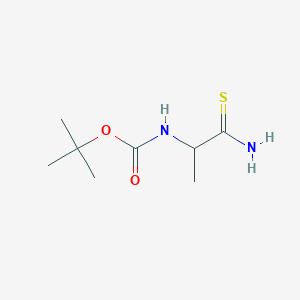
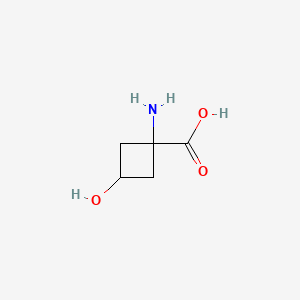
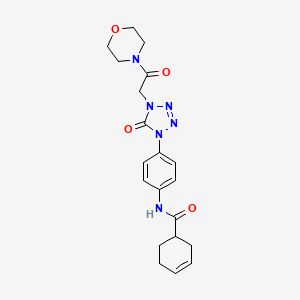
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

